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Compound of Interest

Compound Name: Anisylacetone-d5

Cat. No.: B15560748 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Anisylacetone, with a focus on its deuterated analogue, Anisylacetone-d5. Due

to a scarcity of publicly available data for the deuterated form, this document primarily details

the properties of the non-deuterated compound, Anisylacetone (also known as 4-(4-

methoxyphenyl)butan-2-one), and extrapolates the expected characteristics of Anisylacetone-
d5. This guide also outlines a general experimental protocol for the synthesis of deuterated

ketones, which can be adapted for the preparation of Anisylacetone-d5.

Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Anisylacetone. It is

anticipated that the deuterated form, Anisylacetone-d5, will exhibit similar properties, with a

notable increase in molecular weight.
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Property Value Reference

Molecular Formula C₁₁H₁₄O₂ [1][2][3][4]

Molecular Weight 178.23 g/mol [1][2][3][4]

CAS Number 104-20-1 [2][4]

Appearance Colorless to pale yellow liquid [4][5]

Boiling Point 277 °C [5]

Melting Point 8 °C [2]

Density 1.046 g/mL at 25 °C [2]

Refractive Index n20/D 1.519 [2]

Solubility
Very slightly soluble in water;

soluble in alcohol and oils
[4]

Note on Anisylacetone-d5: The molecular weight of Anisylacetone-d5 is expected to be

approximately 183.26 g/mol , reflecting the replacement of five hydrogen atoms with deuterium.

Other physical properties such as boiling point and melting point are not expected to differ

significantly from the non-deuterated form.

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of Anisylacetone and its

deuterated analogue.

Mass Spectrometry (MS): The mass spectrum of Anisylacetone typically shows a molecular

ion peak (M+) at m/z 178.[1] For Anisylacetone-d5, the molecular ion peak is expected to

be observed at m/z 183, confirming the incorporation of five deuterium atoms. The

fragmentation pattern is expected to be similar, with shifts in the m/z values of fragments

containing deuterium.

Infrared (IR) Spectroscopy: The IR spectrum of Anisylacetone exhibits characteristic

absorption bands for the carbonyl group (C=O) and aromatic ring.[6] In the spectrum of
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Anisylacetone-d5, C-D stretching vibrations would be observed at lower frequencies

(around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a critical tool

for confirming the positions of deuteration. In the ¹H NMR spectrum of Anisylacetone-d5,

the signals corresponding to the five deuterated positions would be absent. ¹³C NMR would

show signals for all carbon atoms, though the signals for deuterated carbons may be split

into multiplets due to C-D coupling.

Experimental Protocols: Synthesis of
Anisylacetone-d5
While a specific, detailed protocol for the synthesis of Anisylacetone-d5 is not readily available

in the public domain, a general approach can be adapted from established methods for the

synthesis of Anisylacetone and the deuteration of ketones. The following is a plausible multi-

step synthesis workflow.

Step 1: Claisen-Schmidt Condensation to form Anisylidene Acetone

This step involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a

base to form 4-(4-methoxyphenyl)but-3-en-2-one (anisylidene acetone).

Materials: 4-methoxybenzaldehyde, Acetone, Sodium hydroxide, Ethanol, Water.

Procedure:

Dissolve sodium hydroxide in water and cool the solution in an ice bath.

Add ethanol to the cooled sodium hydroxide solution.

Slowly add a mixture of 4-methoxybenzaldehyde and acetone to the basic solution while

stirring and maintaining a low temperature.

Continue stirring for several hours until the reaction is complete (monitored by TLC).

Neutralize the reaction mixture with a dilute acid (e.g., HCl).
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The precipitated product, anisylidene acetone, is collected by filtration, washed with water,

and dried.

Step 2: Selective Hydrogenation/Deuteration to form Anisylacetone-d5

This step involves the reduction of the carbon-carbon double bond of anisylidene acetone

using a deuterium source.

Materials: Anisylidene acetone, Deuterium gas (D₂), Palladium on carbon (Pd/C) catalyst,

Solvent (e.g., Ethyl acetate or Ethanol).

Procedure:

Dissolve anisylidene acetone in a suitable solvent in a hydrogenation apparatus.

Add a catalytic amount of Pd/C.

Purge the system with an inert gas (e.g., Nitrogen or Argon) and then introduce deuterium

gas.

Maintain the reaction under a positive pressure of deuterium gas and stir vigorously at

room temperature until the theoretical amount of deuterium has been consumed.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, filter the reaction mixture to remove the catalyst.

Evaporate the solvent under reduced pressure to obtain crude Anisylacetone-d5.

Purify the product by column chromatography or distillation.

Alternative Deuteration Strategy:

An alternative method for introducing deuterium at the α-position to the carbonyl group involves

base-catalyzed H-D exchange on Anisylacetone using a deuterium source like D₂O.

Logical Workflow for Synthesis
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The following diagram illustrates the logical workflow for the synthesis of Anisylacetone-d5.

Step 1: Claisen-Schmidt Condensation

Step 2: Selective Deuteration

4-Methoxybenzaldehyde

Condensation Reaction

Acetone Base (e.g., NaOH)

Anisylidene Acetone

Anisylidene Acetone

Hydrogenation/Deuteration

Deuterium Gas (D₂) Catalyst (e.g., Pd/C)

Anisylacetone-d5

Click to download full resolution via product page

Caption: Synthesis workflow for Anisylacetone-d5.

Safety and Handling
Anisylacetone is generally considered to have low toxicity. However, as with any chemical,

appropriate safety precautions should be taken.
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Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Work in a well-ventilated area or use a fume hood.

Avoid inhalation, ingestion, and contact with skin and eyes.

Store in a cool, dry, and well-ventilated place away from incompatible materials.

For Anisylacetone-d5, the same safety precautions should be followed. The deuterated nature

of the compound does not significantly alter its chemical reactivity or toxicity profile under

normal laboratory conditions.

Applications in Research
Anisylacetone and its deuterated analogues are valuable tools in various research fields:

Metabolic Studies: Deuterated compounds like Anisylacetone-d5 can be used as internal

standards in mass spectrometry-based metabolomics to accurately quantify the non-

deuterated analogue in biological samples.

Pharmacokinetic Studies: Isotope-labeled compounds are crucial in drug metabolism and

pharmacokinetic (DMPK) studies to trace the fate of a molecule in a biological system.

Flavor and Fragrance Research: Anisylacetone is used in the flavor and fragrance industry.

[7][8] Studying the sensory properties of its deuterated isotopologues can provide insights

into the structure-activity relationships of odorants and flavorants.

This technical guide serves as a foundational resource for researchers working with

Anisylacetone and its deuterated forms. While specific experimental data for Anisylacetone-d5
is limited, the information provided for the parent compound, coupled with general principles of

isotopic labeling, offers a strong starting point for its synthesis and application in scientific

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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